Acepromazine maleate

Vue d'ensemble

Description

L’acépromazine, également connue sous le nom d’acétylpromazine, est un dérivé de la phénothiazine principalement utilisé en médecine vétérinaire comme sédatif et antiémétique. Initialement développé comme antipsychotique pour les humains dans les années 1950, son utilisation en médecine humaine a considérablement diminué en raison des effets secondaires et de la disponibilité de meilleures alternatives. Il reste largement utilisé chez les animaux, en particulier chez les chiens, les chats et les chevaux, pour les calmer avant les interventions chirurgicales ou les événements stressants .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’acépromazine est synthétisée par un processus en plusieurs étapes impliquant la réaction de la phénothiazine avec divers réactifs. Les étapes clés comprennent :

N-Alkylation : La phénothiazine est mise à réagir avec le chlorure de 3-diméthylaminopropyle en présence d’une base pour former la N-(3-diméthylaminopropyl)phénothiazine.

Acylation : Le composé résultant est ensuite acylé avec du chlorure d’acétyle pour produire de l’acépromazine.

Méthodes de Production Industrielle : Dans les milieux industriels, la production d’acépromazine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie .

Types de Réactions :

Oxydation : L’acépromazine peut subir une oxydation pour former l’hydroxyéthylpromazine sulfoxyde, son principal métabolite.

Réduction : Les réactions de réduction sont moins courantes, mais peuvent se produire dans des conditions spécifiques.

Substitution : L’acépromazine peut participer à des réactions de substitution, en particulier impliquant le cycle de la phénothiazine.

Réactifs et Conditions Courants :

Agents oxydants : Peroxyde d’hydrogène ou autres peroxydes.

Agents réducteurs : Borohydrure de sodium ou hydrure de lithium et d’aluminium.

Réactifs de substitution : Agents halogénants ou nucléophiles.

Principaux Produits :

Oxydation : Hydroxyéthylpromazine sulfoxyde.

Réduction : Formes réduites d’acépromazine, bien que celles-ci soient moins courantes.

Substitution : Divers dérivés de la phénothiazine substituée.

4. Applications de la Recherche Scientifique

L’acépromazine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des dérivés de la phénothiazine.

Biologie : Enquête sur ses effets sur les récepteurs neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : Principalement utilisé en médecine vétérinaire pour la sédation et comme antiémétique. Il est également étudié pour son utilisation potentielle dans la gestion de l’anxiété et de l’agressivité chez les animaux.

Industrie : Utilisé dans la formulation de produits pharmaceutiques vétérinaires et comme étalon en chimie analytique pour le développement de méthodes

Applications De Recherche Scientifique

Clinical Applications

-

Sedation in Veterinary Medicine

- Acepromazine is widely used for sedation in dogs and cats during various procedures. It helps calm anxious animals, making it easier for veterinarians to perform examinations or treatments.

- Pre-Anesthetic Sedative

-

Management of Specific Conditions

- Laminitis Treatment : Acepromazine is utilized as a vasodilator in treating laminitis in horses. While it is effective in eliciting vasodilation, evidence supporting its efficacy in improving laminae perfusion remains inconclusive .

- Equine Exertional Rhabdomyolysis : It is also employed in managing this condition by providing sedation and reducing muscle tension .

Sedation and Cardiac Effects

A study evaluated the cardiac effects of this compound compared to other sedatives like detomidine and romifidine in horses. The findings indicated that while detomidine significantly affected heart function, acepromazine had minimal impact on echocardiographic measurements . This suggests that acepromazine may be preferable when cardiac stability is a concern.

| Sedative | Heart Rate Effect | Echocardiographic Changes |

|---|---|---|

| Acepromazine | Varying | No significant changes |

| Detomidine | Significant decrease | Notable changes in heart dimensions |

| Romifidine | Significant decrease | Changes observed |

Analgesic Properties

Research has also explored the analgesic properties of acepromazine when combined with other analgesics. A study involving beagle dogs demonstrated that combinations including acepromazine provided significant analgesia compared to controls, although acepromazine alone did not significantly elevate pain thresholds .

Case Studies

- Acepromazine Overdose

- Effect on Isoflurane Requirements

Mécanisme D'action

L’acépromazine exerce ses effets principalement par l’antagonisme de divers récepteurs neurotransmetteurs :

Récepteurs dopaminergiques : Bloque les récepteurs D2 post-synaptiques, conduisant à des effets sédatifs et antiémétiques.

Récepteurs sérotoninergiques : Antagonise les récepteurs 5-HT1 et 5-HT2, contribuant à ses propriétés anxiolytiques et antiagressives.

Récepteurs histaminergiques : Bloque les récepteurs H1, causant la sédation et l’antiémèse.

Récepteurs adrénergiques : Antagonise les récepteurs alpha1, conduisant à la vasodilatation et à l’hypotension.

Récepteurs muscariniques : Bloque les récepteurs M1 et M2, causant des effets anticholinergiques tels que la sécheresse de la bouche et la vision floue

Comparaison Avec Des Composés Similaires

L’acépromazine est souvent comparée à d’autres dérivés de la phénothiazine :

Chlorpromazine : Utilisé en médecine humaine comme antipsychotique. Il a un mécanisme d’action similaire, mais est plus couramment utilisé chez l’homme.

Promazine : Un autre dérivé de la phénothiazine ayant des propriétés sédatives similaires, mais moins puissant que l’acépromazine.

Triflupromazine : Utilisé comme antipsychotique et antiémétique chez l’homme, avec une puissance supérieure à celle de l’acépromazine.

Unicité : L’utilisation principale de l’acépromazine en médecine vétérinaire, en particulier pour la sédation et comme antiémétique, la distingue des autres dérivés de la phénothiazine. Son profil de sécurité et son efficacité chez les animaux en font un choix privilégié pour les vétérinaires .

Activité Biologique

Acepromazine maleate is a phenothiazine derivative primarily used as a sedative and tranquilizer in veterinary medicine. Its biological activity encompasses various pharmacological effects, including sedation, antiemetic properties, and potential impacts on hemostasis and cardiovascular function. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : this compound exhibits variable pharmacokinetic properties across different species. In camels, for instance, the elimination half-life was found to be approximately 9.4 hours, with a mean residence time (MRT) of 12.25 hours following intravenous administration at a dose of 0.1 mg/kg. Sedation onset was rapid, occurring within 10 minutes, and lasted for about 2 hours .

Table 1: Pharmacokinetic Parameters of this compound in Camels

| Parameter | Value |

|---|---|

| Distribution Half-Life | 0.1 hours |

| Elimination Half-Life | 9.4 hours |

| Volume of Distribution | 20.01 L/kg |

| Mean Residence Time | 12.25 hours |

Sedative Effects

Acepromazine is widely recognized for its sedative effects in various animal species. In a study involving dogs with a history of seizures, acepromazine administration did not correlate with increased seizure activity, suggesting its safety in controlled settings . The sedative effects are attributed to its action on central neurotransmitter systems, particularly dopamine receptors.

Cardiovascular Effects

The cardiovascular effects of acepromazine are significant and vary by species. In horses, acepromazine administration has been shown to have minimal impact on heart rate compared to other sedatives like detomidine and romifidine . However, it can induce hypotension due to its vasodilatory properties.

Table 2: Cardiovascular Effects of Acepromazine in Horses

| Drug | Heart Rate Change | Blood Pressure Change |

|---|---|---|

| Acepromazine | Varying | Mild decrease |

| Detomidine | Significant decrease | Significant decrease |

| Romifidine | Significant decrease | Moderate decrease |

Hemostatic Effects

This compound has been noted to affect platelet function significantly. Studies indicate that higher doses can lead to reduced platelet aggregation in response to ADP, raising concerns about its use in patients with coagulation disorders . The implications of these findings suggest caution when using acepromazine in surgical or critical care settings where bleeding risk is elevated.

Case Studies

- Acute Overdose : A case study reported the clinical effects and toxicokinetics of an acute overdose of acepromazine in humans, revealing central nervous system depression and hypotension as primary symptoms. Notably, recovery was rapid, correlating with the drug's short elimination half-life .

- Seizure Management : In a retrospective study involving dogs with seizure histories treated with acepromazine, no significant correlation was found between drug administration and seizure recurrence during hospitalization . This suggests that acepromazine may be safely utilized in certain clinical scenarios involving seizure-prone animals.

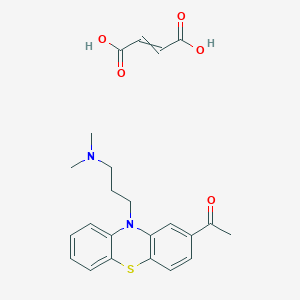

Propriétés

IUPAC Name |

but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRHOOHLUYHMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Acepromazine Maleate primarily acts as a dopamine receptor antagonist in the central nervous system. It blocks dopamine receptors, particularly D2 receptors, leading to its sedative, anxiolytic, and antiemetic effects.

A: this compound can cause hypotension due to its α-adrenergic blocking action. [, ] This effect is dose-dependent and can vary between individuals. [] Studies in dogs have shown that it can decrease systemic arterial blood pressure but does not significantly affect total systemic vascular resistance. []

A: Contrary to some previous suggestions, a study using a modified thromboelastography assay in dogs found no evidence that this compound inhibits platelet function at doses of 0.05 or 0.1 mg/kg IV. []

ANone: The molecular formula of this compound is C19H22N2OS•C4H4O4, and its molecular weight is 442.5 g/mol.

A: this compound is rapidly absorbed after intramuscular (IM) injection, achieving peak plasma concentrations within 1-2 hours. [, , , ] It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system.

ANone: this compound is primarily metabolized in the liver via hepatic enzymes. Its metabolites are excreted primarily in the urine and bile.

ANone: this compound is frequently employed in veterinary practice for its sedative, anxiolytic, antiemetic, and pre-anesthetic properties. It is commonly administered to dogs, cats, and horses for procedures such as physical examinations, transportation, and pre-surgical preparation.

A: While this compound itself possesses minimal analgesic properties, it is often used in combination with other analgesic drugs to enhance their effects. [] For instance, a study in dogs found that while acepromazine alone did not provide significant analgesia, the combination of acepromazine and oxymorphone had a longer duration of analgesic effect than oxymorphone alone. []

A: Research suggests that this compound can affect IOP. Studies in dogs have demonstrated that intramuscular injection of this compound can lead to a decrease in IOP, particularly in the period between 35 and 60 minutes post-injection. [] This decrease in IOP suggests that this compound might not be contraindicated in cases of corneal trauma, perforation, glaucoma, or corneal ulcers. []

A: A study investigating the effects of this compound on tear production in dogs undergoing sevoflurane anesthesia found that while tear production decreased during anesthesia, it returned to baseline levels after recovery in all treatment groups. [] This suggests that premedication with this compound doesn't have a lasting negative effect on lacrimation in dogs undergoing this type of anesthesia. []

A: Research indicates that this compound can induce a dose-dependent decrease in the venous hematocrit of horses. [] This effect appears to be temporary, with haematocrit levels returning to normal within 12 hours after a 0.05 mg/kg dose and 21 hours after a 0.15 mg/kg dose. []

A: A study examining ECG changes in dogs during anesthesia found that breed had a more significant influence on ECG parameters than sex, suggesting that sex might not be a major factor influencing the response to this compound during anesthesia in dogs. []

A: While generally considered safe when used appropriately, this compound can potentially cause adverse effects such as hypotension, bradycardia, and hypothermia. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.